molecular formula C14H22N2O4S B3974397 N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Número de catálogo B3974397
Peso molecular: 314.40 g/mol
Clave InChI: FFXRHAWYMXCKBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986165, is a novel, orally available small molecule inhibitor of the TYK2 kinase. TYK2 is a Janus kinase involved in the signaling of multiple cytokines, including IL-12, IL-23, and type I interferons, which play a critical role in the pathogenesis of autoimmune diseases and inflammatory disorders. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune diseases.

Mecanismo De Acción

BMS-986165 is a selective inhibitor of TYK2 kinase, which plays a critical role in the signaling of multiple cytokines involved in the pathogenesis of autoimmune diseases and inflammatory disorders. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of cytokines such as IL-12, IL-23, and type I interferons, which are known to promote inflammation and autoimmunity.
Biochemical and physiological effects:
In preclinical studies, BMS-986165 has been shown to reduce inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, BMS-986165 has been shown to have a favorable safety profile and pharmacokinetic properties in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of BMS-986165 is its selectivity for TYK2 kinase, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical studies and clinical trials. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of BMS-986165. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various autoimmune diseases and inflammatory disorders. Another direction is the investigation of its potential combination therapy with other targeted therapies or immunomodulatory agents. Additionally, further studies are needed to elucidate the mechanism of action and pharmacological properties of BMS-986165, as well as its potential applications in other disease areas.

Aplicaciones Científicas De Investigación

BMS-986165 has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. In preclinical studies, BMS-986165 has demonstrated efficacy in animal models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The compound has also shown a favorable safety profile and pharmacokinetic properties in preclinical studies.

Propiedades

IUPAC Name

N-butan-2-yl-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-5-11(2)15-14(17)10-16(21(4,18)19)12-8-6-7-9-13(12)20-3/h6-9,11H,5,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXRHAWYMXCKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.